Product packaging for Benzyl 3-phenylazetidine-1-carboxylate(Cat. No.:)

Benzyl 3-phenylazetidine-1-carboxylate

Cat. No.: B11855931
M. Wt: 267.32 g/mol
InChI Key: MHEJZDSQIPBMCN-UHFFFAOYSA-N
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Description

Benzyl 3-phenylazetidine-1-carboxylate (CAS 1640981-88-9) is a chemical compound with the molecular formula C17H17NO2 and a molecular weight of 267.32 g/mol. It belongs to the class of azetidines, which are four-membered saturated nitrogen heterocycles of significant interest in agrochemical and pharmaceutical research . The azetidine ring serves as a key pharmacophore subunit in natural products and synthetic bioactive molecules . This specific compound, featuring a benzyl carbamate (Cbz) protecting group and a phenyl substituent, is primarily used as a versatile synthetic building block. Researchers utilize it in the development of novel heterocyclic amino acids and other conformationally constrained compounds for drug discovery . The carbamate group facilitates further functionalization, making it a crucial intermediate for constructing more complex molecules aimed at biological evaluation. It is recommended to store the product sealed in a dry environment at 2-8°C . This product is intended for research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H17NO2 B11855931 Benzyl 3-phenylazetidine-1-carboxylate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

benzyl 3-phenylazetidine-1-carboxylate

InChI

InChI=1S/C17H17NO2/c19-17(20-13-14-7-3-1-4-8-14)18-11-16(12-18)15-9-5-2-6-10-15/h1-10,16H,11-13H2

InChI Key

MHEJZDSQIPBMCN-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(=O)OCC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of Azetidine 1 Carboxylate Systems

Intrinsic Reactivity Driven by Ring Strain of Azetidines

Azetidines, including benzyl (B1604629) 3-phenylazetidine-1-carboxylate, are four-membered nitrogen-containing heterocycles whose chemical behavior is significantly influenced by ring strain. rsc.orgresearchwithrutgers.com This strain, estimated to be approximately 25.4 kcal/mol, is a consequence of the deviation of its bond angles from the ideal tetrahedral geometry. rsc.orgresearchgate.net This value is intermediate between the highly strained and reactive aziridines (three-membered rings, ~27.7 kcal/mol) and the relatively strain-free and less reactive pyrrolidines (five-membered rings, ~5.4 kcal/mol). rsc.org

This substantial ring strain makes azetidines more reactive than their five- and six-membered counterparts, yet they are generally more stable and easier to handle than aziridines. rsc.orgresearchwithrutgers.com The inherent strain energy facilitates reactions that lead to the opening of the four-membered ring, as this relieves the strain. nih.gov This unique balance of stability and reactivity makes azetidine (B1206935) derivatives versatile building blocks in organic synthesis. rsc.orgrsc.org

Table 1: Comparative Ring Strain of Cyclic Amines
HeterocycleRing SizeApproximate Ring Strain (kcal/mol)
Aziridine (B145994)327.7 rsc.org
Azetidine 4 25.4 rsc.org
Pyrrolidine (B122466)55.4 rsc.org
Piperidine6~0 researchgate.net

The reactivity of the azetidine ring can be further tuned by the substituents on both the nitrogen and carbon atoms. For instance, the nitrogen atom's basicity is influenced by the ring size, with azetidine being less basic than acyclic amines due to the increased s-character of the nitrogen's lone pair of electrons. wikipedia.org

Regioselective and Diastereoselective Functionalization of Azetidines

The functionalization of the azetidine ring can be achieved with a high degree of control over the position (regioselectivity) and three-dimensional arrangement (diastereoselectivity) of the new substituents.

Direct functionalization of the C(sp³)–H bonds of the azetidine ring is a powerful strategy for introducing molecular complexity. Palladium-catalyzed intramolecular amination of C(sp³)–H bonds provides an efficient route to synthesize substituted azetidines. organic-chemistry.orgacs.org For example, the γ-C(sp³)–H bonds of picolinamide-protected amine substrates can be converted into C–N bonds through a Pd(II)/Pd(IV) catalytic cycle, yielding azetidines with high diastereoselectivity. organic-chemistry.org This method highlights the utility of unactivated C–H bonds as functional group surrogates in organic synthesis. acs.org

In a notable development, Gaunt and co-workers reported a palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination for synthesizing functionalized azetidines. rsc.org The key to this transformation is the reductive elimination at an alkyl–Pd(IV) intermediate, which is promoted by a combination of an oxidant and an additive. rsc.org

Organolithium reagents can add to azetidine derivatives in a highly stereoselective manner. For instance, a synthetic route to N-alkyl-2-acylazetidines has been developed through the highly stereoselective addition of organolithiums to N-alkyl-2-oxazolinylazetidines. nih.gov This reaction proceeds via an unexpected regio- and stereoselective addition to the C=N bond of the oxazoline (B21484) group in a non-polar solvent like toluene. nih.gov The resulting 1,3-oxazolidinyl azetidines can then be hydrolyzed under acidic conditions to yield the desired 2-acylazetidines. nih.gov The stereochemical outcome of this addition is influenced by the coordination of the organolithium reagent to the lone pairs of both the azetidine and oxazoline nitrogen atoms. nih.gov

The diastereoselective alkylation of azetidine derivatives provides a means to introduce substituents with defined stereochemistry. A notable example is the base-promoted α-alkylation of N-((S)-1-arylethyl)azetidine-2-carbonitriles via their N-borane complexes. rsc.orgrsc.org For instance, the treatment of a diastereomerically pure borane (B79455) N-((S)-1′-(4′′-methoxyphenyl)ethyl)azetidine-2-carbonitrile complex with lithium diisopropylamide (LDA) followed by benzyl bromide yields the α-benzylated product with high diastereoselectivity. rsc.orgrsc.org This method allows for the synthesis of optically active 2-substituted azetidine-2-carbonitriles. rsc.orgrsc.org

Following such functionalization, chemoselective displacement reactions can be employed to further modify the molecule. For example, iodine-mediated cyclization of homoallyl amines can produce cis-2,4-iodo-azetidines, where the iodine atom can be subsequently displaced by various nucleophiles to introduce further functionality.

The regioselectivity of the lithiation of 2-arylazetidines is highly dependent on the nature of the substituent on the nitrogen atom. rsc.org When the nitrogen is protected with an N-Boc (tert-butyloxycarbonyl) group, lithiation preferentially occurs at the α-benzylic position. rsc.org In contrast, for N-alkylazetidines, ortho-lithiation of the aryl ring is observed. rsc.org This switch in regioselectivity is attributed to the coordinating ability of the azetidine nitrogen and the electronic effects of the N-substituent. The ortho-directing ability of the azetidinyl ring in N-alkyl derivatives has been harnessed for the regioselective functionalization of the aromatic ring.

Ring-Opening Reactions and Subsequent Derivatization Strategies

The inherent ring strain of azetidines makes them susceptible to ring-opening reactions, which can be initiated by various reagents and conditions. nih.govmagtech.com.cn These reactions provide access to a diverse array of functionalized acyclic amines. nih.gov

Nucleophilic ring-opening is a common transformation for azetidines. magtech.com.cn The regioselectivity of this process is often governed by electronic effects, with nucleophiles typically attacking the carbon atom adjacent to the nitrogen that is substituted with an activating group such as an aryl or carbonyl moiety. magtech.com.cn For example, an enantioselective desymmetrization of azetidines has been achieved using thiols as nucleophiles in the presence of a chiral phosphoric acid catalyst. rsc.org

Acid-promoted ring-opening reactions are also prevalent. For instance, the use of pyridine-HF (Olah's reagent) allows for the regioselective ring-opening of 2-aryl and 2-tert-butyl substituted azetidines to produce γ-fluorinated amines under mild conditions. rsc.orgnih.gov The reaction is believed to proceed through the acid-promoted activation of the azetidine nitrogen, leading to the formation of a carbocation intermediate that is then attacked by the fluoride (B91410) nucleophile. rsc.org

The reaction of azetidines with chloroformates can also lead to ring-opening, yielding γ-chloroamines, which can be valuable synthetic intermediates. nih.gov The outcome of this reaction, either dealkylation or ring-opening, is influenced by the specific chloroformate used and the reaction conditions. nih.gov

Table 2: Summary of Selected Azetidine Ring-Opening Reactions
Reagent/CatalystAzetidine SubstrateProduct TypeReference
Thiol / Chiral Phosphoric AcidAcylated Azetidinesβ-Amino Thioethers rsc.org
Pyridine-HF (Olah's Reagent)2-Aryl/2-tert-Butyl Azetidinesγ-Fluorinated Amines rsc.orgnih.gov
Alkyl ChloroformatesN-Alkyl Azetidinesγ-Chloroamines nih.gov

Carbon-Carbon Bond Cleavage Processes

A notable transformation involving the cleavage of a carbon-carbon bond within the azetidine ring system is the deconstructive isomerization of azetidinols, a reaction catalyzed by N-heterocyclic carbenes (NHCs). rsc.orgrsc.org This process provides a direct route to valuable α-amino ketone and oxazol-2-one derivatives. rsc.orgrsc.org The reaction is characterized by its use of non-metal catalysis, operational simplicity, high regioselectivity, and scalability to gram-scale synthesis. rsc.orgrsc.org

The proposed mechanism, supported by Density Functional Theory (DFT) calculations, involves the in situ generation of the NHC from an imidazolium (B1220033) salt precursor in the presence of a base. rsc.orgrsc.org This NHC then reacts with the azetidinol (B8437883) to form an NHC-azetidinol complex. rsc.orgrsc.org A key step in the catalytic cycle is a concerted process involving proton transfer and the cleavage of the C-C bond of the azetidinol ring. rsc.orgrsc.orgrsc.org This ring-opening is facilitated by the intermolecular attack of the carbene carbon on the azetidinol's C-C bond, leading to a ring-opened intermediate. rsc.orgrsc.org This intermediate subsequently collapses to afford the α-amino ketone product and regenerate the NHC catalyst. rsc.orgrsc.org

The generality of this method has been demonstrated with a range of substituted azetidinols, yielding products in moderate to excellent yields. rsc.org For instance, the reaction has been successfully applied to azetidinols with various (hetero)aryl substituents. rsc.org

Table 1: Examples of NHC-Catalyzed Deconstructive Isomerization of Azetidinols

EntryAzetidinol Substrate (1)Product (2)Yield (%)
11a (R³ = Phenyl)2a 85
21b (R³ = 4-Methylphenyl)2b 88
31c (R³ = 4-Methoxyphenyl)2c 92
41d (R³ = 4-Chlorophenyl)2d 75
51n (R³ = 2-Naphthyl)2n 93 (gram-scale)

Data sourced from Chemical Communications, 2022, 58, 8101-8104. rsc.org

A key intermediate, the NHC-adducted product, has been detected by high-resolution mass spectrometry (HRMS), providing further support for the proposed mechanism. rsc.org

Addition Reactions of Unsaturated Azetidine Analogs (Azetines)

Unsaturated four-membered nitrogen-containing heterocycles, known as azetines, are reactive intermediates due to their inherent ring strain and the presence of a double bond. nih.govrsc.orgresearchgate.net Both 1-azetines and 2-azetines, containing an imine and a carbon-carbon double bond respectively, readily undergo addition reactions to yield a variety of functionalized azetidines. nih.govresearchgate.net

The reactivity of the π-system in azetines makes them susceptible to various addition reactions, which can be broadly categorized as follows:

Radical Additions: 2-Azetines can undergo radical addition across the carbon-carbon double bond. nih.govresearchgate.net For example, methods utilizing xanthates as radical precursors have been developed to achieve this transformation. nih.govresearchgate.net

Acid-Facilitated Additions: Both 1- and 2-azetines are susceptible to addition reactions under acidic conditions. nih.govresearchgate.net

Metal-Catalyzed Additions: The double bond in 2-azetines can be functionalized through metal-catalyzed addition reactions. nih.govresearchgate.net

Hydride Reductions: 1-Azetines can be reduced by hydride reagents. nih.govresearchgate.net

Base-Facilitated Additions: Addition reactions to both 1- and 2-azetines can also be promoted by bases. nih.govresearchgate.net

Metal-Catalyzed Hydrogenation: The carbon-carbon double bond of 2-azetines can be saturated via metal-catalyzed hydrogenation. nih.govresearchgate.net

Other Additions: Specific examples include the formation of β-lactams from 1-azetines and the N-methylation/sulfide formation of 1-azetines. nih.govresearchgate.net

Recent research has also highlighted two distinct reactivity pathways for 2-azetines, leading to either β-aminocarbonyls or 2,3-disubstituted azetidines, depending on the reaction conditions. An ionic pathway is triggered under acidic conditions with water, while a radical process is initiated by white light irradiation in the presence of a thiol. chemrxiv.org

The synthesis of 2-substituted 2-azetines can be achieved through methods like the α-lithiation-elimination of N-Boc-3-methoxyazetidine, followed by reaction with electrophiles. organic-chemistry.org Furthermore, aryl and heteroaryl substituents can be introduced at the C2 position of the azetine skeleton via Suzuki cross-coupling or catalyst-free arylation reactions. organic-chemistry.org

Mechanistic Investigations and Advanced Computational Studies

Elucidation of Reaction Mechanisms in Azetidine (B1206935) Synthesis and Transformation

The construction of the azetidine ring can proceed through various mechanistic pathways, often dictated by the choice of starting materials, catalysts, and reaction conditions. These pathways involve a range of transient species that determine the ultimate structure and stereochemistry of the product.

Several key intermediates have been proposed and studied in the synthesis of azetidines. The formation of these transient species is often the rate-determining or selectivity-determining step of the reaction.

Radical Intermediates: In a copper-catalyzed photoredox cyclization of ynamides, a radical 4-exo-dig pathway is favored, leading to highly functionalized azetidines. nih.gov Mechanistic experiments, such as the addition of TEMPO, have been used to probe the involvement of radical species in these transformations. acs.org

Titanacyclopropane: A Kulinkovich-type mechanism has been proposed for the Ti(IV)-mediated synthesis of spirocyclic NH-azetidines from oxime ethers and Grignard reagents. rsc.orgnih.gov This pathway involves the formation of a titanacyclopropane intermediate, which reacts with the oxime ether to generate a five-membered cyclic complex before ring contraction to the azetidine. rsc.orgnih.gov

Azomethine Ylides: The reaction of dicarboxylate moieties with Y(OTf)₃ can proceed through C-C bond cleavage to generate an azomethine ylide intermediate. This ylide can then undergo further reactions, such as nucleophilic attack by an isocyanide, to form the azetidine ring. rsc.org

Organometallic Intermediates: Palladium-catalyzed intramolecular C(sp³)–H amination for azetidine synthesis is proposed to proceed through an alkyl–Pd(IV) species. rsc.orgnih.gov In other systems, copper-catalyzed boryl allylation of azetines involves a key alkyl cuprate (B13416276) intermediate formed after the migratory insertion of a Cu-Bpin species into the C=C bond of the azetine. acs.org Gold-catalyzed syntheses of azetidin-3-ones from N-propargylsulfonamides are believed to proceed via reactive α-oxogold carbene intermediates. frontiersin.org

Table 1: Proposed Intermediates in Azetidine Synthesis

Intermediate Reaction Type Catalyst/Reagent Source(s)
Radical Intermediate Photoinduced Cyclization of Ynamides Copper Photoredox Catalyst nih.gov
Titanacyclopropane Kulinkovich-type Coupling Ti(IV) / Grignard Reagents rsc.orgnih.gov
Azomethine Ylide C-C Cleavage and Cyclization Yttrium Triflate (Y(OTf)₃) rsc.org
Alkyl–Pd(IV) Species Intramolecular C(sp³)–H Amination Palladium(II) / Benziodoxole Tosylate rsc.orgnih.gov
Alkyl Cuprate Boryl Allylation of Azetines Copper(I) / Chiral Ligand acs.org
α-Oxogold Carbene Intermolecular Oxidation of Alkynes Gold Catalyst frontiersin.org

The selection of catalysts and reagents is paramount for controlling the stereochemical outcome of azetidine synthesis, enabling access to specific enantiomers and diastereomers.

Copper Catalysis: In the asymmetric boryl allylation of azetines, a Cu(I) catalyst paired with a chiral bisphosphine ligand enables the installation of two new stereogenic centers with complete regio-, enantio-, and diastereoselectivity. acs.org

Lanthanide Catalysis: Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) has been shown to be an effective catalyst for the regioselective intramolecular aminolysis of epoxy amines. acs.org The catalyst's interaction with the substrate dictates the regioselectivity, favoring C3-attack for cis-3,4-epoxy amines to yield azetidines, while promoting C4-attack for trans-isomers to give pyrrolidines. acs.org

Palladium and Iridium Catalysis: Palladium(II) catalysts are used in intramolecular γ-C(sp³)–H amination to form functionalized azetidines. rsc.org Photocatalysis using iridium complexes, such as fac-[Ir(dFppy)₃], has been employed in aza-Paternò–Büchi reactions to activate substrates via triplet energy transfer, leading to the synthesis of azetidines. rsc.orgnih.gov

Base-Mediated Control: The use of strong alkali amide-type bases can achieve a highly stereo- and diastereospecific synthesis of 2-arylazetidines from oxirane precursors in a kinetically controlled reaction. cnr.it

Table 2: Catalysts and Their Role in Stereoselective Azetidine Synthesis

Catalyst System Reaction Type Role in Stereocontrol Source(s)
CuBr / Chiral Bisphosphine Asymmetric Boryl Allylation Enantio- and Diastereoselective Formation of Two Stereocenters acs.org
La(OTf)₃ Intramolecular Aminolysis of Epoxides Regiocontrol based on Substrate Stereochemistry (Azetidine vs. Pyrrolidine) acs.org
Pd(II) / AgOAc Intramolecular C-H Amination Formation of Functionalized Azetidines rsc.org
fac-[Ir(dFppy)₃] Aza-Paternò–Büchi Reaction Photo-induced [2+2] Cycloaddition rsc.orgnih.gov
Alkali Amide Bases Ring-closure of Oxiranes Kinetic Control for Diastereospecific Azetidine Formation cnr.it

While many azetidine syntheses involve forming C-N bonds, some pathways rely on the strategic cleavage of C-C bonds in precursors. A notable example is the Yttrium(III) triflate-catalyzed synthesis of azetidine derivatives. rsc.org In this mechanism, the Y(OTf)₃ coordinates to a dicarboxylate moiety, which facilitates a C-C bond cleavage to afford a corresponding azomethine ylide intermediate. This step transforms an acyclic or larger ring precursor into a reactive intermediate perfectly poised for a subsequent cyclization to form the four-membered azetidine ring. rsc.org

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for probing the intricate details of reaction mechanisms that are often inaccessible through experimental means alone.

DFT calculations provide deep insights into the energetics of reaction pathways, helping to validate proposed mechanisms and explain observed selectivities.

In the copper-catalyzed radical cyclization of ynamides, DFT calculations were performed to understand the preference for the observed 4-exo-dig cyclization over the alternative 5-endo-dig pathway. nih.gov The results indicated that the 4-exo-dig process to form the azetidine ring is kinetically favored. nih.gov

Similarly, DFT studies were crucial in understanding the La(OTf)₃-catalyzed intramolecular aminolysis of 3,4-epoxy amines. acs.org Calculations of the transition states for both cis- and trans-epoxy amines revealed that for the cis-isomer, the transition state leading to the azetidine product is significantly lower in energy than the one leading to the five-membered pyrrolidine (B122466). Conversely, for the trans-isomer, the pyrrolidine transition state is energetically favored, which is consistent with experimental results. acs.org DFT has also been used to study the configurational instability of diastereomeric lithiated azetidines, suggesting a stereoconvergence towards the thermodynamically more stable species. rsc.org

Computational chemistry offers a powerful lens through which to analyze the origins of regio- and stereoselectivity. By modeling the transition states of competing reaction pathways, researchers can predict and explain experimental outcomes.

A prime example is the quantum chemical investigation into the base-promoted synthesis of 2-arylazetidines from oxirane derivatives, which explained the kinetic preference for the formation of the strained four-membered ring over the thermodynamically favored five-membered pyrrolidine ring, in accordance with Baldwin's rules. cnr.it The calculations showed that the transition state leading to the azetidine benefits from a "stretched double bicyclic" structure that provides an optimal arrangement for orbital overlap (HOMO-LUMO interaction) required for the S_N2 reaction. This favorable orbital alignment, quantified by the bond angle between the nucleophile, central atom, and leaving group, lowers the activation energy for the 4-exo-tet cyclization compared to the 5-endo-tet pathway. cnr.it

Table 3: Calculated Free Energy of Activation (ΔG‡) for Competing Pathways

Reaction Competing Pathways Relative ΔG‡ (kJ mol⁻¹) Favored Product Source(s)
Base-promoted cyclization of an oxirane derivative trans-Azetidine vs. cis-Azetidine 0 vs. ~10 trans-Azetidine cnr.it
La(OTf)₃-catalyzed aminolysis of a cis-epoxy amine Azetidine vs. Pyrrolidine Azetidine TS is much lower Azetidine acs.org
La(OTf)₃-catalyzed aminolysis of a trans-epoxy amine Azetidine vs. Pyrrolidine Pyrrolidine TS is lower Pyrrolidine acs.org
Radical cyclization of an ynamide 4-exo-dig (Azetidine) vs. 5-endo-dig 4-exo-dig is kinetically favored Azetidine nih.gov

These computational studies not only corroborate experimental findings but also provide a predictive framework for designing new, highly selective syntheses of complex azetidine structures like Benzyl (B1604629) 3-phenylazetidine-1-carboxylate. ewha.ac.kr

Theoretical Explanation of Ring-Opening Mechanisms (e.g., Baldwin's Rules for Oxiranes)

The ring-opening of azetidines is a cornerstone of their synthetic utility, allowing for the creation of diverse, functionalized linear amines. nih.govresearchgate.net The regioselectivity and stereoselectivity of these reactions are governed by fundamental principles of orbital overlap and transition state stability, which can be explained theoretically.

One of the most well-established predictive frameworks for cyclization reactions is Baldwin's Rules, which are also applicable to the reverse, ring-opening processes. wikipedia.org These rules classify ring closures based on the ring size, the hybridization of the electrophilic atom (Tet, Trig, or Dig), and whether the breaking bond is inside (endo) or outside (exo) the newly formed ring. wikipedia.orglibretexts.org The favorability of a reaction pathway is determined by the stereoelectronic requirements for optimal orbital overlap between the nucleophile and the electrophile. libretexts.org For tetrahedral systems like the carbon atoms in an azetidine ring, exo-tet reactions are generally favored, while endo-tet reactions are disfavored. libretexts.org

Quantum chemical investigations, particularly using Density Functional Theory (DFT), have provided a more detailed understanding beyond the phenomenological interpretation of Baldwin's Rules. nih.govacs.org Studies on the formation of azetidines from oxiranes, for instance, have shown that while the formation of a five-membered pyrrolidine ring might be thermodynamically more stable, the kinetic barrier for the formation of the four-membered azetidine ring is significantly lower. nih.gov This kinetic control, which favors the formation of the strained azetidine ring, is a direct consequence of the transition state geometries dictated by orbital overlap, providing a quantum mechanical explanation for the observed selectivity. nih.govacs.org

In the context of the nucleophilic ring-opening of activated azetidines (azetidinium ions), DFT calculations have been instrumental in understanding the parameters that govern regioselectivity. nih.govresearchgate.net These studies reveal that the reaction proceeds via an SN2 mechanism, and the site of nucleophilic attack is influenced by both steric and electronic factors of the substituents on the azetidine ring. nih.govacs.org For a compound like benzyl 3-phenylazetidine-1-carboxylate, activation of the nitrogen (e.g., by protonation or alkylation) would create an azetidinium salt. A subsequent nucleophilic attack would likely occur at either C2 or C4. The presence of the phenyl group at C3 electronically influences the stability of the transition states, guiding the regiochemical outcome of the ring-opening. nih.govresearchgate.net Computational models of these transition states can quantify the energy barriers for different pathways, explaining the experimentally observed product distributions. acs.org

Table 1: Baldwin's Rules for Ring Closure Reactions This table summarizes the general favorability of ring closure reactions based on the classification system developed by J.E. Baldwin. The rules are based on the geometric requirements for bond formation. wikipedia.orglibretexts.org

Ring SizeClosure TypeFavorable/Disfavored
3-7exo-tetFavored
3-5endo-tetDisfavored
6-7endo-tetFavored
3-7exo-trigFavored
3-5endo-trigDisfavored
6-7endo-trigFavored
3-4exo-digDisfavored
5-7exo-digFavored
3-7endo-digFavored

Strain Energy Calculations and Conformational Analysis of Azetidine Ring Systems

The chemical behavior of azetidines is dominated by their inherent ring strain. nih.gov This strain, arising from the deviation of bond angles from the ideal tetrahedral angle of 109.5°, increases the ground-state energy of the molecule, making it more susceptible to ring-opening reactions. nih.govbeilstein-journals.org

Strain energy can be quantified using computational methods. Ab initio and DFT calculations are employed to determine the ring strain energy (RSE) by comparing the energy of the cyclic molecule to that of a suitable acyclic, strain-free reference compound through homodesmotic or isodesmic reactions. srce.hracs.orgnih.gov For a simple azetidine ring, the strain energy is significant, though less than that of the three-membered aziridine (B145994) ring. srce.hrrsc.org The RSE for the parent azetidine is calculated to be approximately 25-26 kcal/mol. This value is influenced by substituents on the ring. For this compound, the bulky benzyl carboxylate and phenyl groups will have a substantial impact on both the strain and the conformational landscape of the ring.

Table 2: Calculated Ring Strain Energies (RSE) for Saturated Heterocycles This table presents comparative RSE values, demonstrating the significant strain in four-membered rings like azetidine.

HeterocycleRing SizeHeteroatomCalculated RSE (kcal/mol)
Aziridine3Nitrogen~27-28
Azetidine 4 Nitrogen ~25-26
Pyrrolidine5Nitrogen~6
Piperidine6Nitrogen~0

Note: Values are approximate and can vary based on the computational method used. srce.hr

Spectroscopic Techniques for Mechanistic Elucidation (e.g., In-situ NMR, EPR for radicals)

To experimentally validate and complement computational predictions, advanced spectroscopic techniques are indispensable for elucidating the mechanisms of reactions involving this compound.

In-situ NMR Spectroscopy allows for the real-time monitoring of chemical reactions directly within the NMR tube. acs.orgwiley.com This technique is exceptionally valuable for studying the kinetics of azetidine reactions, identifying transient intermediates, and observing the formation of products as the reaction progresses. ed.ac.uk For the ring-opening of an azetidine derivative, one could monitor the disappearance of the signals corresponding to the starting material and the appearance of new signals for the ring-opened product. researchgate.net This provides direct kinetic data that can be used to determine reaction rates and activation parameters. Furthermore, under favorable conditions where intermediates (like a catalyst-bound azetidinium ion) accumulate to detectable concentrations, in-situ NMR can provide direct structural information about these fleeting species, offering profound mechanistic insight. acs.orgwiley.com The ability to study reactions under actual operating conditions, including temperature and pressure, makes this a powerful tool for understanding complex reaction networks. wiley.com

Electron Paramagnetic Resonance (EPR) Spectroscopy , also known as Electron Spin Resonance (ESR), is a technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals. nih.govbruker.com While many azetidine reactions proceed through ionic (two-electron) pathways, some transformations, particularly those initiated by photochemistry or certain redox reagents, can involve radical intermediates. nih.gov If a reaction involving this compound were to proceed via a radical mechanism, EPR spectroscopy would be the definitive method for detecting any paramagnetic species formed. nih.gov The technique of "spin trapping" can be employed to detect short-lived radicals. nih.gov In this method, a "spin trap" molecule reacts with the transient radical to form a more stable, persistent radical adduct that can be easily detected and characterized by EPR. The resulting EPR spectrum provides information about the structure of the trapped radical, confirming its presence and role in the reaction mechanism. nih.govyoutube.com

Advanced Applications of Azetidine Scaffolds in Modern Organic Synthesis

Utilization as Versatile Synthetic Building Blocks

Benzyl (B1604629) 3-phenylazetidine-1-carboxylate serves as a highly adaptable precursor in organic synthesis. The presence of the benzyloxycarbonyl (Cbz) protecting group on the nitrogen atom allows for controlled manipulation of the azetidine (B1206935) ring and its substituents. The inherent ring strain of the azetidine nucleus, estimated to be around 25.4 kcal/mol, makes it susceptible to selective ring-opening reactions, providing access to a variety of linear amine derivatives that would be challenging to synthesize through other methods. acs.org

The phenyl group at the 3-position introduces steric bulk and electronic features that can influence the regioselectivity and stereoselectivity of subsequent reactions. This substituent also provides a site for further functionalization through aromatic substitution reactions. The ester linkage of the Cbz group can be cleaved under specific conditions to liberate the secondary amine, which can then participate in a wide array of transformations, including N-alkylation, N-arylation, and amide bond formation.

Furthermore, the azetidine ring can undergo strain-release driven reactions, such as rearrangements and cycloadditions, to generate more complex heterocyclic systems. The strategic placement of the phenyl and carboxylate groups on the azetidine core makes Benzyl 3-phenylazetidine-1-carboxylate a valuable starting material for the synthesis of novel small molecules with potential applications in drug discovery and materials science.

Integration into Complex Molecular Architectures and Spirocyclic Systems

The development of novel three-dimensional molecular scaffolds is a key objective in modern drug discovery to explore new chemical space. Azetidine derivatives, including this compound, are attractive precursors for the synthesis of complex molecular architectures, particularly spirocyclic systems. nih.govthieme-connect.com Spirocycles, which contain two rings connected by a single common atom, are of significant interest due to their rigid structures and potential to mimic natural product motifs.

Several synthetic strategies have been developed for the construction of spiro-azetidines. nih.govrsc.org One common approach involves the intramolecular cyclization of a suitably functionalized azetidine precursor. For instance, an azetidine bearing a nucleophilic side chain can undergo intramolecular attack on an electrophilic center to form a new ring spiro-fused to the azetidine core. While specific examples utilizing this compound are not extensively documented, its structure lends itself to such transformations. The phenyl group could be functionalized to carry a tethered nucleophile or electrophile, and the azetidine nitrogen, after deprotection, could also participate in cyclization reactions.

Another approach involves the [2+2] cycloaddition of an exocyclic double bond on a precursor molecule with a suitable ketene (B1206846) or other reactive species to form a spiro-fused azetidinone, which can then be reduced to the corresponding spiro-azetidine. The inherent chirality of many azetidine precursors can also be exploited to synthesize enantiomerically pure spirocycles. The synthesis of spiro-3,2′-azetidine oxindoles has been achieved through intramolecular C-C bond formation, highlighting the potential for creating complex spirocyclic systems from azetidine-containing starting materials. acs.org

Role as Chiral Auxiliaries and Templates in Enantioselective Synthesis

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry. Chiral, non-racemic azetidine derivatives have emerged as effective chiral auxiliaries and templates in asymmetric synthesis. leyan.com The rigid four-membered ring of the azetidine scaffold can effectively shield one face of a reacting molecule, directing the approach of a reagent to the opposite face and thereby inducing stereoselectivity.

Research has indicated that chiral azetidines, such as derivatives of this compound, can be employed as chiral ligands in asymmetric catalysis. chemenu.com The nitrogen atom of the azetidine can coordinate to a metal center, and the chiral environment created by the substituents on the azetidine ring can influence the stereochemical outcome of the catalyzed reaction. For example, chiral C2-symmetric azetidines have been prepared and used in asymmetric alkylation reactions. rsc.org

While specific applications of this compound as a chiral auxiliary are still an emerging area of research, the principles established with other chiral azetidines are applicable. The synthesis of optically active 2-substituted azetidine-2-carbonitriles has been achieved using a chiral 1-arylethylamine as the source of chirality, demonstrating a pathway to enantiomerically enriched azetidine derivatives. wikipedia.org The development of efficient methods for the synthesis of enantiopure this compound would open up new avenues for its application in asymmetric synthesis.

Application in Peptidomimetics and Non-Natural Amino Acid Synthesis

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved properties such as enhanced stability towards enzymatic degradation and better bioavailability. Azetidine-based structures have been widely explored as constrained scaffolds in the design of peptidomimetics. nih.gov Specifically, azetidine-2-carboxylic acid is a well-known non-proteinogenic amino acid that serves as a constrained analog of proline. wikipedia.orgnih.gov

The incorporation of azetidine rings into peptide backbones can induce specific secondary structures, such as β-turns and γ-turns, which are important for biological activity. nih.gov The four-membered ring of azetidine residues restricts the conformational freedom of the peptide chain more than the five-membered ring of proline, leading to different turn preferences. nih.gov While proline tends to induce β-turns, azetidine residues preferentially stabilize γ-turn conformations. nih.gov

This compound, after appropriate functional group manipulation, can be envisioned as a precursor to novel non-natural amino acids for incorporation into peptidomimetics. The phenyl group at the 3-position offers an additional point of diversity for probing interactions with biological targets. The synthesis of such unnatural amino acids and their integration into peptide chains represents a promising strategy for the development of new therapeutic agents.

FeatureProlineAzetidine-2-carboxylic AcidPotential of 3-Phenylazetidine Derivatives
Ring Size5-membered4-membered4-membered
Conformational FlexibilityMore flexibleMore constrainedMore constrained
Induced Turn Preferenceβ-turnγ-turnPotentially γ-turn or other constrained conformations
SubstitutionUnsubstituted at C3 and C4Unsubstituted at C3Phenyl group at C3 offers steric and electronic influence

Contribution to Polymer Synthesis

The synthesis of functional polymers with well-defined architectures is a rapidly growing field of research. The ring-opening polymerization (ROP) of cyclic monomers is a powerful method for producing a variety of polymers. Azetidine derivatives have been investigated as monomers for the synthesis of polyamines. rsc.orgnih.govrsc.org

The ROP of azetidines is driven by the release of ring strain. The polymerization can be initiated by either cationic or anionic initiators. For N-substituted azetidines, the nature of the substituent on the nitrogen atom plays a crucial role in the polymerization behavior. For instance, the anionic ring-opening polymerization of N-sulfonylated azetidines has been reported to produce linear poly(trimethylenimine) derivatives. nih.govrsc.org

Future Directions and Emerging Research Avenues

Development of Novel Stereoselective and Enantioselective Synthetic Methodologies for Substituted Azetidines

The synthesis of substituted azetidines with precise stereochemical control is a significant challenge due to the strained nature of the four-membered ring. medwinpublishers.com Researchers are actively developing novel methods to overcome this hurdle, moving beyond classical cyclization techniques.

Recent advancements include:

[2+2] Photocycloaddition: The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, stands out as an efficient method for synthesizing functionalized azetidines. nih.gov Schindler's laboratory reported a visible-light-promoted intermolecular aza-Paternò-Büchi reaction using 2-isoxazoline-3-carboxylates as oxime precursors, catalyzed by an Iridium(III) complex. rsc.org This method demonstrates broad substrate scope and allows for the construction of densely functionalized azetidines. rsc.org

Ring Expansion and Rearrangement: Stereoselective [3+1] ring expansion of methylene (B1212753) aziridines with rhodium-bound carbenes has been shown to produce highly substituted methylene azetidines with excellent control of stereochemistry. nih.gov Similarly, ring expansion of aziridines with dimethylsulfoxonium methylide offers another route. organic-chemistry.org

Catalytic C-H Amination: Intramolecular C-H amination provides a direct route to the azetidine (B1206935) core. Gaunt and co-workers developed a palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination to synthesize functionalized azetidines. rsc.org

Strain-Release Homologation: The Aggarwal group has utilized the high ring strain of azabicyclo[1.1.0]butanes for the modular construction of azetidines. organic-chemistry.org This strain-release strategy involves reaction with organoboronates, enabling the synthesis of various functionalized products. organic-chemistry.org

Chiral Auxiliaries: A general and scalable three-step method for producing enantioenriched C2-substituted azetidines uses chiral tert-butanesulfinamides. acs.org This approach allows for high diastereoselectivity and provides access to either product stereoisomer by selecting the corresponding (R)- or (S)-sulfinamide. acs.org

Radical Cyclization: A copper-catalyzed, visible-light-induced anti-Baldwin radical 4-exo-dig cyclization of ynamides has been reported as a general method for azetidine synthesis with complete regioselectivity. nih.gov

Exploration of Undiscovered Reactivity Modes and Catalytic Transformations of Azetidine-1-carboxylate Derivatives

The reactivity of azetidines is largely governed by their significant ring strain, which makes them more reactive than their five-membered pyrrolidine (B122466) counterparts but more stable than three-membered aziridines. rsc.orgrsc.org Research is focused on harnessing this strain for novel transformations, particularly with N-alkoxycarbonyl-protected derivatives like N-Boc-azetidines, which are crucial in synthetic chemistry.

Key areas of exploration include:

Metallated Azetidines: The formation of lithiated azetidines opens avenues for diverse functionalization. The N-Boc group is well-established for facilitating α-lithiation and subsequent trapping with electrophiles. nih.gov For instance, N-Boc-3-methoxyazetidine can undergo α-lithiation–elimination to form N-Boc-azetine in situ, which can be further lithiated and trapped to yield 2-substituted N-Boc azetines. nih.gov

Catalytic Cross-Coupling: Palladium-catalyzed intramolecular amination of C-H bonds is a powerful tool for forming the azetidine ring. organic-chemistry.org Furthermore, Hiyama cross-coupling reactions have been used to synthesize 3-arylazetidines from 3-iodoazetidine (B8093280) and arylsilanes. organic-chemistry.org

Ring-Opening Reactions: The inherent strain in the azetidine ring makes it susceptible to ring-opening reactions. youtube.com Acid-catalyzed ring-opening of a protonated azetidine can lead to the formation of functionalized propylamines. youtube.com This reactivity provides a pathway to acyclic compounds from a cyclic precursor.

Rearrangements: Azetidine N-oxides are generally unstable and readily undergo rearrangement. researchgate.net For example, they can rearrange to form isoxazolidines via a nih.govnih.gov-Meisenheimer rearrangement, a process that can exhibit regioselectivity. researchgate.net

Kulinkovich-type Coupling: A Ti(IV)-mediated intermolecular coupling of oxime ethers with Grignard reagents has been developed by Kürti and co-workers to synthesize spirocyclic NH-azetidines. rsc.org

Integration of Sustainable and Green Chemistry Principles in Azetidine Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability, aiming to reduce environmental impact and improve safety. The synthesis of azetidines is increasingly incorporating green chemistry principles.

Key developments in this area include:

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and potential for automation. nih.gov A sustainable mixed flow-batch approach has been developed for preparing functionalized NH-aziridines, which are precursors or relatives of azetidines, using a single green solvent. nih.gov Flow technology has also been applied to the synthesis of substituted azetines and azetidines from a common N-Boc-3-iodoazetidine precursor, allowing for reactions at higher temperatures than in batch. acs.org

Use of Benign Solvents: The choice of solvent is critical to the environmental footprint of a chemical process. Research has focused on replacing hazardous solvents with more environmentally friendly alternatives. For example, cyclopentyl methyl ether (CPME) has been successfully used as a green solvent in the flow synthesis of aziridines and the generation of lithiated azetidines. nih.govacs.org

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields. It has been employed in the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines in an aqueous medium and for the synthesis of 1-arenesulfonylazetidines from aziridines. organic-chemistry.org

Photocatalysis with Visible Light: The use of visible light as a renewable energy source is a cornerstone of green chemistry. As mentioned previously, visible-light photocatalysis has been successfully applied to the synthesis of azetidines via [2+2] cycloadditions, avoiding the need for high-energy UV radiation. rsc.orgnih.gov

Advanced Spectroscopic and Computational Approaches for Deeper Mechanistic Understanding

A thorough understanding of reaction mechanisms is essential for optimizing existing synthetic methods and designing new ones. Advanced spectroscopic and computational tools are proving indispensable in elucidating the intricate details of azetidine synthesis and reactivity.

Spectroscopic Characterization: Standard spectroscopic methods remain fundamental for structural elucidation. Techniques such as Infrared (IR) spectroscopy, Proton and Carbon Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), and mass spectrometry are routinely used to characterize azetidine derivatives and their precursors. utq.edu.iqjmchemsci.comjmchemsci.com More specialized techniques, such as analyzing the photophysical properties of fluorescent azetidine-containing purine (B94841) analogs, provide insights into their behavior in different chemical environments, including sensitivity to solvent polarity and viscosity. nih.gov

Computational Modeling: Computational chemistry has emerged as a powerful predictive tool. Researchers from MIT and the University of Michigan have used computational models to guide the synthesis of azetidines via photocatalysis. mit.edu By calculating the frontier orbital energies of reactants, their model can predict which substrate pairs will successfully react to form azetidines, moving the field away from a trial-and-error approach. mit.edu These models can also predict reaction yields by assessing the availability of atoms to participate in the reaction. mit.edu

Mechanistic Probes and Isotope Tracing: In-depth mechanistic studies often employ cleverly designed experiments. For instance, in the study of enzyme-catalyzed aziridine (B145994) formation—a related strained ring system—mechanistic probes were used to divert the reaction pathway toward hydroxylation. nih.gov This, combined with isotope tracing experiments, provided evidence for a carbocation intermediate, offering deep insight into the reaction mechanism. nih.gov Similar principles are applied to understand azetidine-forming reactions, such as the proposed radical-polar crossover mechanisms in certain functionalization reactions. acs.org

Q & A

Basic: What are the standard synthesis protocols for Benzyl 3-phenylazetidine-1-carboxylate?

Answer:
The synthesis typically involves azetidine derivatives reacting with benzyl halides under alkaline conditions. Key steps include:

  • Reagents : Potassium carbonate (K₂CO₃) in methanol at low temperatures to promote nucleophilic substitution .
  • Purification : Thin-layer chromatography (TLC) or column chromatography for isolating high-purity products .
  • Yield Optimization : Reaction time (6–12 hours) and stoichiometric ratios (1:1.2 azetidine:benzyl halide) are critical .

Table 1 : Representative Synthesis Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
AlkylationK₂CO₃, MeOH, 0–5°C65–75>95%
PurificationEthyl acetate/hexane (3:7)85–90>99%

Basic: What analytical techniques are used for structural characterization?

Answer:

  • X-ray Crystallography : Utilizes SHELX software for refining crystal structures; critical for confirming azetidine ring puckering and stereochemistry .
  • NMR Spectroscopy : ¹H/¹³C NMR to identify substituent positions (e.g., benzyl group at N1, phenyl at C3) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₇H₁₇NO₂: 267.32 g/mol) .

Basic: What common reactions does this compound undergo?

Answer:

  • Reduction : LiAlH₄ reduces the carboxylate to hydroxymethyl groups .
  • Oxidation : KMnO₄ or CrO₃ oxidizes the azetidine ring, forming ketones or epoxides .
  • Substitution : Nucleophilic displacement of the benzyl group with amines or thiols under acidic conditions .

Advanced: How is stereochemical control achieved during synthesis?

Answer:

  • Chiral Catalysts : Use of (R)- or (S)-BINOL derivatives to induce enantioselectivity in azetidine ring formation .
  • Temperature Effects : Lower temperatures (−20°C) favor retention of configuration during alkylation .
  • Analytical Validation : Circular dichroism (CD) spectra and chiral HPLC to confirm enantiomeric excess (>90% ee) .

Advanced: How can computational methods predict reactivity or conformation?

Answer:

  • Molecular Dynamics (MD) : Simulates ring puckering using Cremer-Pople coordinates to predict strain energy in azetidine .
  • DFT Calculations : Models transition states for nucleophilic attacks (e.g., benzylation energy barriers: ~15–20 kcal/mol) .
  • SHELX Integration : Combines crystallographic data with density functional theory (DFT) to refine bond angles and torsional strain .

Advanced: How to resolve contradictions in reported synthetic yields?

Answer:

  • Variable Analysis : Systematically test reaction parameters (e.g., solvent polarity, base strength). reports 65–75% yields in MeOH, while achieves 80% in DMF due to improved solubility .
  • Side-Reaction Mitigation : Additives like tetrabutylammonium iodide (TBAI) suppress byproduct formation in benzylation .
  • Reproducibility Checks : Cross-validate methods using independent characterization (e.g., ¹H NMR integration vs. LC-MS) .

Advanced: What methodologies assess biological activity?

Answer:

  • Antimicrobial Assays : Broth microdilution (MIC: 8–32 µg/mL against S. aureus) .
  • Anticancer Screening : MTT assays on breast cancer cell lines (IC₅₀: 12–25 µM) .
  • Target Identification : Molecular docking studies with kinases (e.g., EGFR) to predict binding affinities (ΔG: −8.5 kcal/mol) .

Experimental Design: What safety protocols are critical for handling?

Answer:

  • PPE : Nitrile gloves, chemical goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods during reactions with volatile solvents (e.g., dichloromethane) .
  • Waste Disposal : Segregate halogenated waste (e.g., benzyl halides) for incineration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.